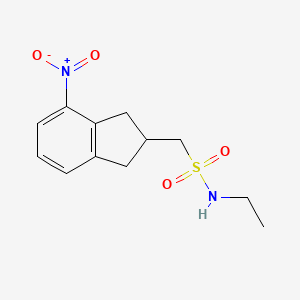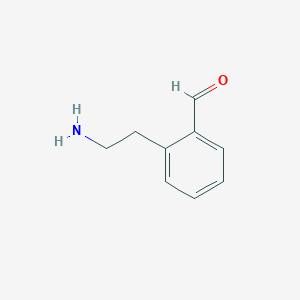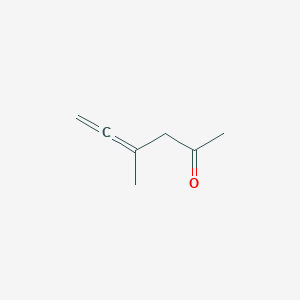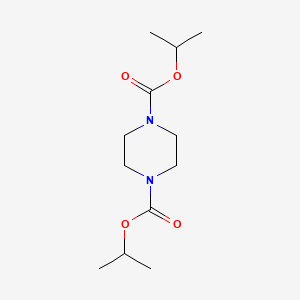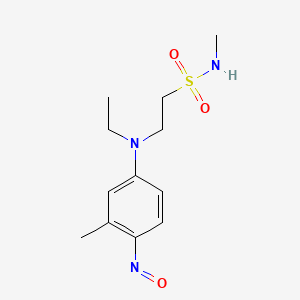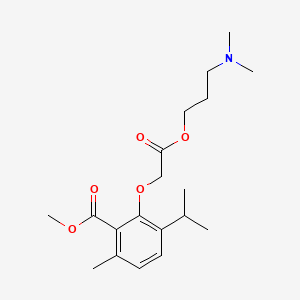![molecular formula C11H20N2O3Si2 B13952557 2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde CAS No. 56272-56-1](/img/structure/B13952557.png)
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde is a chemical compound with the molecular formula C11H20N2O3Si2 and a molecular weight of 284.46 g/mol . This compound is characterized by the presence of two trimethylsilyl groups attached to the oxygen atoms at the 2 and 6 positions of a pyrimidine ring, with an aldehyde group at the 4 position. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
The synthesis of 2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde typically involves the reaction of 2,6-dihydroxypyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction conditions usually include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde exerts its effects depends on the specific context of its use. In chemical reactions, the trimethylsilyl groups protect the hydroxyl groups on the pyrimidine ring, allowing selective reactions at the aldehyde group. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting their activity or altering their function. The molecular targets and pathways involved vary depending on the specific application.
Comparaison Avec Des Composés Similaires
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde can be compared with other similar compounds, such as:
2,4,6-Tris[(trimethylsilyl)oxy]pyrimidine: This compound has three trimethylsilyl groups attached to the pyrimidine ring, providing different reactivity and protection patterns.
2,6-Bis[(trimethylsilyl)oxy]benzoic acid trimethylsilyl ester: This compound has a similar structure but with a benzoic acid core instead of a pyrimidine ring, leading to different chemical properties and applications.
2,6-Dihydroxybenzoic acid, bis(trimethylsilyl) ether, trimethylsilyl ester: This compound also features trimethylsilyl groups but
Propriétés
Numéro CAS |
56272-56-1 |
|---|---|
Formule moléculaire |
C11H20N2O3Si2 |
Poids moléculaire |
284.46 g/mol |
Nom IUPAC |
2,6-bis(trimethylsilyloxy)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C11H20N2O3Si2/c1-17(2,3)15-10-7-9(8-14)12-11(13-10)16-18(4,5)6/h7-8H,1-6H3 |
Clé InChI |
LGDSSMQSQDKUBV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=NC(=NC(=C1)C=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


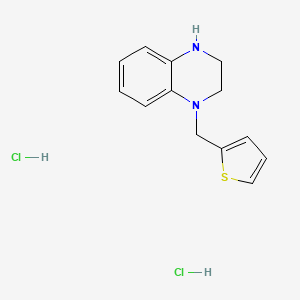
![5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952487.png)


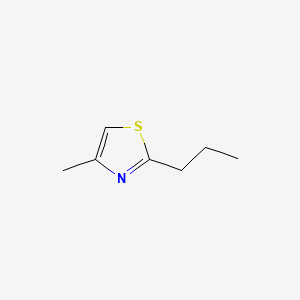
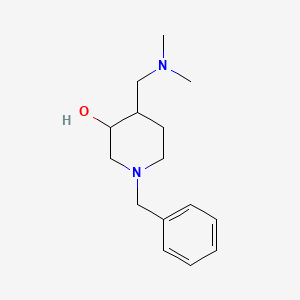
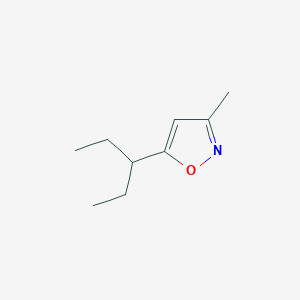
![2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13952529.png)
